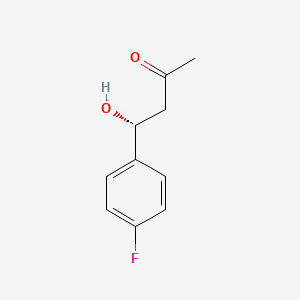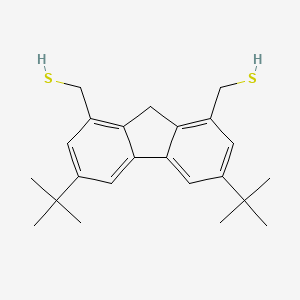![molecular formula C50H62Se4 B12584428 1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) CAS No. 586364-24-1](/img/structure/B12584428.png)
1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with methyleneselanyl groups and tert-butylbenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of benzene-1,2,4,5-tetracarboxylic acid with methyleneselanyl reagents under controlled conditions to form the desired tetrakis(methyleneselanyl) derivative. This intermediate is then reacted with 4-tert-butylbenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneselanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methyleneselanyl groups to selenides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides.
Scientific Research Applications
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) involves its interaction with molecular targets and pathways. The methyleneselanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the methyleneselanyl and benzene-1,2,4,5-tetrayl core.
Benzene-1,2,4,5-tetracarboxylic acid: A precursor in the synthesis of the target compound, featuring a benzene ring with carboxylic acid groups.
Methyleneselanyl derivatives: Compounds containing methyleneselanyl groups, which share some chemical properties with the target compound.
Uniqueness
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is unique due to its combination of methyleneselanyl groups and tert-butylbenzene units, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
586364-24-1 |
|---|---|
Molecular Formula |
C50H62Se4 |
Molecular Weight |
978.9 g/mol |
IUPAC Name |
1,2,4,5-tetrakis[(4-tert-butylphenyl)selanylmethyl]benzene |
InChI |
InChI=1S/C50H62Se4/c1-47(2,3)39-13-21-43(22-14-39)51-31-35-29-37(33-53-45-25-17-41(18-26-45)49(7,8)9)38(34-54-46-27-19-42(20-28-46)50(10,11)12)30-36(35)32-52-44-23-15-40(16-24-44)48(4,5)6/h13-30H,31-34H2,1-12H3 |
InChI Key |
RDAHZUJTGRTYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se]CC2=CC(=C(C=C2C[Se]C3=CC=C(C=C3)C(C)(C)C)C[Se]C4=CC=C(C=C4)C(C)(C)C)C[Se]C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
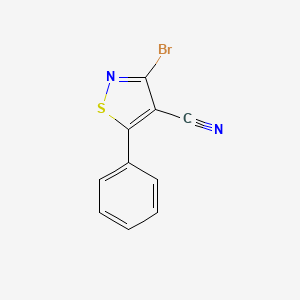
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
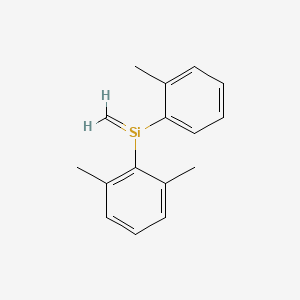
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
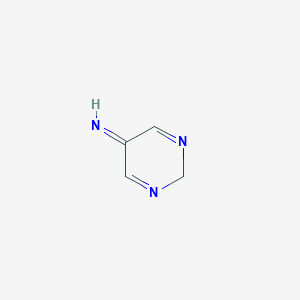
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
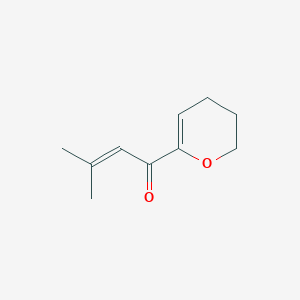

![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

